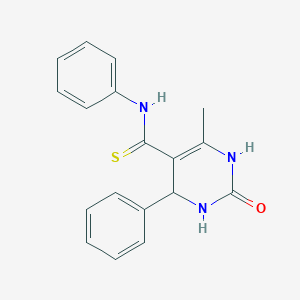

6-methyl-2-oxo-N,4-diphenyl-1,2,3,4-tetrahydropyrimidine-5-carbothioamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

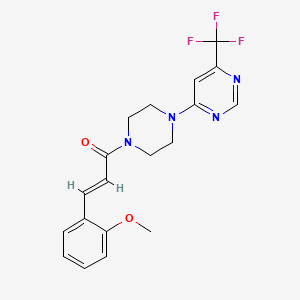

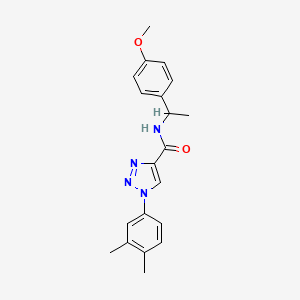

“6-methyl-2-oxo-N,4-diphenyl-1,2,3,4-tetrahydropyrimidine-5-carbothioamide” is a chemical compound that belongs to the class of organic compounds known as tetrahydropyrimidines . It is a derivative of pyrimidine, a six-membered heterocyclic ring structure with nitrogen atoms at positions 1 and 3 .

Synthesis Analysis

The synthesis of similar compounds often involves the Biginelli reaction, an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue) . This reaction constitutes a rapid and easy synthesis of highly functionalized heterocycles .Molecular Structure Analysis

The molecular structure of “6-methyl-2-oxo-N,4-diphenyl-1,2,3,4-tetrahydropyrimidine-5-carbothioamide” is characterized by a tetrahydropyrimidine ring, which is a six-membered ring with two nitrogen atoms . The ring is substituted with various functional groups, including a carbothioamide group .Wissenschaftliche Forschungsanwendungen

Sure! Here is a comprehensive analysis of the scientific research applications of 6-methyl-2-oxo-N,4-diphenyl-1,2,3,4-tetrahydropyrimidine-5-carbothioamide:

Antimicrobial Activity

This compound has shown significant potential as an antimicrobial agent. Research indicates that it can inhibit the growth of various bacterial and fungal strains. Its unique structure allows it to interfere with microbial cell wall synthesis, making it a promising candidate for developing new antibiotics .

Anticancer Properties

Studies have demonstrated that 6-methyl-2-oxo-N,4-diphenyl-1,2,3,4-tetrahydropyrimidine-5-carbothioamide exhibits cytotoxic effects against certain cancer cell lines. It induces apoptosis (programmed cell death) in cancer cells by disrupting mitochondrial function and activating caspase pathways . This makes it a potential lead compound for anticancer drug development.

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various in vitro and in vivo models . This suggests its potential use in treating inflammatory diseases such as arthritis and inflammatory bowel disease.

Antioxidant Activity

Research has shown that 6-methyl-2-oxo-N,4-diphenyl-1,2,3,4-tetrahydropyrimidine-5-carbothioamide possesses antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cells . This activity is crucial for preventing cellular damage and aging, making it a candidate for developing anti-aging and neuroprotective therapies.

Zukünftige Richtungen

The future directions for research on “6-methyl-2-oxo-N,4-diphenyl-1,2,3,4-tetrahydropyrimidine-5-carbothioamide” and similar compounds could involve further exploration of their potential biological activities, including their antimicrobial, anticancer, and neuroprotective properties . Additionally, further studies could focus on optimizing their synthesis and characterizing their physical and chemical properties .

Eigenschaften

IUPAC Name |

6-methyl-2-oxo-N,4-diphenyl-3,4-dihydro-1H-pyrimidine-5-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3OS/c1-12-15(17(23)20-14-10-6-3-7-11-14)16(21-18(22)19-12)13-8-4-2-5-9-13/h2-11,16H,1H3,(H,20,23)(H2,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGQRHNXZEOIQIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1)C2=CC=CC=C2)C(=S)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[[5-(trifluoromethyl)-1H-imidazol-2-yl]methyl]acetamide](/img/structure/B2788318.png)

![N-(2-fluorophenyl)-2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2788324.png)

methanone](/img/structure/B2788328.png)

![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B2788330.png)

![Methyl 2-{[2-(anilinocarbonyl)hydrazino]sulfonyl}benzenecarboxylate](/img/structure/B2788331.png)

![4-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2788332.png)

![2-[1-(2-Cyclopropylpyrimidin-4-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2788333.png)